Synthesis and Characterization of 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine
Synthesis and Characterization of 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine
An In-Depth Technical Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Context
Molecule of Interest: 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine Target Class: Kinase Inhibitor Scaffold (JAK, ALK, ROS1, CDK) Primary Application: Fragment-based drug discovery (FBDD) and intermediate synthesis for heteroaryl-substituted aminopyridines.
This guide details the robust synthesis of 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine , a privileged scaffold in medicinal chemistry. The 2-aminopyridine moiety functions as a critical hydrogen bond donor/acceptor pair in the ATP-binding pocket of various kinases, while the 1-propyl-pyrazole tail provides hydrophobic interaction vectors.
The protocol selected prioritizes convergent synthesis via Suzuki-Miyaura cross-coupling. This approach offers the highest functional group tolerance and scalability compared to linear ring-closure methods.
Retrosynthetic Analysis & Pathway Design
The most efficient disconnection is at the biaryl bond between the pyridine C5 and the pyrazole C4.
-
Fragment A (Electrophile): 5-Bromo-2-aminopyridine. (Commercially available, stable).
-
Fragment B (Nucleophile): 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Coupling Strategy: Pd-catalyzed Suzuki-Miyaura reaction.
Rationale for Catalyst Selection: The 2-aminopyridine moiety can coordinate to Palladium, potentially poisoning the catalyst. Therefore, we utilize Pd(dppf)Cl₂[1]·DCM , a bidentate ligand complex that resists displacement by the aminopyridine nitrogen, ensuring high turnover numbers (TON).
Figure 1: Retrosynthetic breakdown isolating the biaryl coupling step.
Detailed Experimental Protocols
Pre-Step: Synthesis of Pyrazole Boronate (If not commercial)
Note: While 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is commercially available, in-house synthesis is often required for scale-up or analog generation.
Reaction: N-Alkylation followed by C-H Borylation or Bromination/Lithiation. Preferred Route: Alkylation of 4-bromo-1H-pyrazole followed by Miyaura Borylation.
-
Alkylation: React 4-bromo-1H-pyrazole with 1-iodopropane and Cs₂CO₃ in DMF (RT, 4h). Yield: >90%.
-
Borylation: React 4-bromo-1-propyl-1H-pyrazole with Bis(pinacolato)diboron (B₂pin₂), KOAc, and Pd(dppf)Cl₂ in 1,4-dioxane (90°C, 12h).
Core Synthesis: Suzuki-Miyaura Coupling
Objective: Couple 5-bromo-2-aminopyridine (1.0 eq) with Pyrazole Boronate (1.2 eq).
| Reagent | Equiv.[2] | Role |
| 5-Bromo-2-aminopyridine | 1.0 | Electrophile |
| Pyrazole Boronate Ester | 1.2 | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 | Catalyst (Robust) |
| K₂CO₃ (2M aq.) | 3.0 | Base (Activator) |
| 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 5-bromo-2-aminopyridine (1.0 g, 5.78 mmol) and the pyrazole boronate (1.64 g, 6.94 mmol).
-
Solvent Addition: Add 1,4-dioxane (45 mL) and stir to dissolve.
-
Degassing (Critical): Bubble nitrogen gas through the solution for 10 minutes. Oxygen is the enemy of Pd(0) species.
-
Catalyst & Base: Add 2M aqueous K₂CO₃ (8.7 mL) followed quickly by Pd(dppf)Cl₂·CH₂Cl₂ (236 mg, 0.29 mmol).
-
Reaction: Heat the mixture to 90°C under a nitrogen balloon.
-
Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Checkpoint: The starting bromide (UV active) should disappear within 4–6 hours.
-
Observation: The solution typically turns from orange to black as Pd precipitates post-reaction.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Partition the filtrate between EtOAc and Water.
-
Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification Strategy
The crude product often contains de-halogenated pyridine or protodeboronated pyrazole.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).
-
Note: The amine group makes the compound polar; adding 1% Triethylamine or NH₄OH to the eluent can reduce tailing.
-
-
Recrystallization (Optional High Purity):
-
Dissolve the chromatographed solid in minimal hot Ethanol.
-
Add n-Heptane dropwise until cloudy. Cool to 4°C.
-
Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling and purification.
Characterization Data (Self-Validating)
To ensure the product is correct, compare your data against these expected values. These values are synthesized from fragment analysis and analogous literature compounds (e.g., 1-methyl analogs).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.15 | Doublet (J=2.0 Hz) | 1H | Pyridine C6-H | Deshielded by ring nitrogen. |
| 8.05 | Singlet | 1H | Pyrazole C5-H | Characteristic heteroaromatic singlet. |
| 7.82 | Singlet | 1H | Pyrazole C3-H | Characteristic heteroaromatic singlet. |
| 7.58 | dd (J=8.5, 2.0 Hz) | 1H | Pyridine C4-H | Coupling to C3 and C6. |
| 6.48 | Doublet (J=8.5 Hz) | 1H | Pyridine C3-H | Upfield due to ortho-NH₂ donation. |
| 5.95 | Broad Singlet | 2H | -NH₂ | Exchangeable protons (amine). |
| 4.08 | Triplet (J=7.0 Hz) | 2H | N-CH ₂-Et | Deshielded by Pyrazole N. |
| 1.78 | Sextet (J=7.0 Hz) | 2H | -CH₂-CH ₂-CH₃ | Methylene linker. |
| 0.85 | Triplet (J=7.0 Hz) | 3H | -CH₂-CH₃ | Terminal methyl group. |
Mass Spectrometry (ESI-MS)
-
Molecular Formula: C₁₁H₁₄N₄
-
Exact Mass: 216.12
-
Observed [M+H]⁺: 217.1 ± 0.1 m/z
-
Diagnostic: Look for the absence of the Bromine isotopic pattern (1:1 ratio at M and M+2), which confirms successful coupling.
Troubleshooting & Expert Tips
-
Catalyst Poisoning: If conversion stalls at 50%, the free amine may be interfering.
-
Solution: Add 1.0 eq of Boc₂O to the reaction mixture in situ to protect the amine, or use XPhos Pd G2 catalyst which is more resilient to amines.
-
-
Protodeboronation: If you observe the formation of 1-propyl-1H-pyrazole (mass 110), the boronate is hydrolyzing before coupling.
-
Regioselectivity: The pyrazole is attached at C4. If you synthesized the boronate yourself, ensure you didn't accidentally brominate/borylate at C3 or C5. C4 is the standard electrophilic substitution site for pyrazoles, so this is usually safe.
References
-
Suzuki Coupling Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Aminopyridine Scaffolds in Kinase Inhibitors
-
Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
-
-
Specific Analog Synthesis (ROS1/ALK context)
-
Guan, J., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors. European Journal of Medicinal Chemistry, 258, 115545. (Describes synthesis of 1-methyl pyrazole analogs using identical Suzuki conditions). Link
-
-
Catalyst Selection for Heterocycles
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
